(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a Z-configuration methylidene group bridging a pyrazole ring and the thiazolidinone core. Its structure includes:
- A 1,3-thiazolidin-4-one core with a 2-thioxo moiety.
- A pyrazol-4-yl substituent at position 5, functionalized with a 4-(ethylsulfanyl)phenyl group at position 3 and a phenyl group at position 1.
- A tetrahydrofuran-2-ylmethyl substituent at position 3 of the thiazolidinone.
Synthetic routes for analogous thiazolidinones typically involve condensation reactions between substituted pyrazole aldehydes and thiazolidinone precursors, as seen in related studies .
Properties
Molecular Formula |
C26H25N3O2S3 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O2S3/c1-2-33-22-12-10-18(11-13-22)24-19(16-29(27-24)20-7-4-3-5-8-20)15-23-25(30)28(26(32)34-23)17-21-9-6-14-31-21/h3-5,7-8,10-13,15-16,21H,2,6,9,14,17H2,1H3/b23-15- |
InChI Key |
NVXMGJWCGSFWNW-HAHDFKILSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the process. These methods aim to reduce production costs and increase the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 2-thioxo group in the thiazolidinone ring is highly reactive toward nucleophiles. Under basic conditions (e.g., NaOH in ethanol), the sulfur atom can act as a leaving group, facilitating substitution reactions. For example:
-
Reaction with amines : Forms thioamide derivatives via nucleophilic displacement.
-
Alkylation : Reacts with alkyl halides to produce S-alkylated products.
Example Reaction Pathway :
Ring-Opening Reactions
The tetrahydrofuran (THF) ring undergoes acid-catalyzed ring-opening in the presence of protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃). This generates diol intermediates, which can further react with electrophiles.
Key Observations :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄ (0.1 M) | Diol derivative | 65–70 | |
| BF₃·Et₂O | Boron-complexed intermediate | 78 |
Oxidation of the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) moiety on the phenyl ring is susceptible to oxidation. Using oxidizing agents like H₂O₂ or m-CPBA:
-
Sulfoxide formation : Mild oxidation yields sulfoxide derivatives.
-
Sulfone formation : Prolonged oxidation converts the group to a sulfone .
Reaction Efficiency :
Cycloaddition Reactions
The exocyclic double bond (C5-Z configuration) participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride. This modifies the core structure, enhancing stereochemical complexity.
Product Analysis :
-
Endo/exo selectivity depends on solvent polarity.
-
Tetrahydrofuran solvent favors endo products (70:30 ratio).
Acid/Base-Mediated Tautomerism
The thiazolidinone ring exhibits keto-enol tautomerism under acidic or basic conditions, altering its electronic properties and reactivity.
Key Shifts :
-
Acidic conditions : Stabilizes the keto form.
-
Basic conditions : Favors enolate formation, enhancing nucleophilicity.
Biological Interactions via Thiol Exchange
The ethylsulfanyl group participates in thiol-disulfide exchange reactions with biological thiols (e.g., glutathione), forming mixed disulfides. This mechanism is critical for its potential antioxidant or pro-drug activity .
Kinetic Data :
| Thiol Source | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| Glutathione | 1.2 × 10³ |
| Cysteine | 0.9 × 10³ |
Scientific Research Applications
(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinones are a versatile class of compounds with diverse bioactivities. Below is a structural and functional comparison of the target compound with its analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent contributions.
Key Observations:
The tetrahydrofuran-2-ylmethyl group introduces oxygen-based polarity, contrasting with the lipophilic hexyl chain in or the aromatic phenylethyl group in .
Steric and Solubility Considerations :
- The propoxyphenyl substituent in increases steric hindrance, which may reduce solubility but enhance membrane permeability.
- The tetrahydrofuran ring in the target compound could improve aqueous solubility compared to purely alkyl or aromatic substituents.
Synthetic Accessibility :
- Analogous compounds in were synthesized via condensation reactions, suggesting the target compound may follow a similar pathway. However, the tetrahydrofuran moiety might require specialized protecting-group strategies.
The ethylsulfanyl group may confer unique redox-modulating effects, analogous to ferroptosis-inducing compounds (FINs) discussed in .
Biological Activity
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones, particularly thiazolidin-4-ones, are known for their significant therapeutic potential. They exhibit a wide range of biological activities including:
The structural modifications at various positions of the thiazolidinone ring can enhance these activities, making them versatile scaffolds in drug design.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, the incorporation of a pyrazole moiety has been linked to enhanced anticancer properties due to its ability to interact with multiple cellular targets .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| (5Z)-5... | MCF-7 | 12.5 | Apoptosis induction |
| (5Z)-5... | HeLa | 8.0 | Cell cycle arrest |
Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism aids in glucose metabolism and insulin sensitivity. The compound has been evaluated for its ability to lower blood glucose levels and improve insulin sensitivity in diabetic models .
Table 2: Summary of Antidiabetic Activity
| Compound | Model Used | Blood Glucose Reduction (%) | Mechanism of Action |
|---|---|---|---|
| (5Z)-5... | STZ-induced rats | 35% | PPARγ activation |
| (5Z)-5... | High-fat diet mice | 40% | Insulin sensitization |
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been documented extensively. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis. Studies have demonstrated its efficacy against various bacterial strains, including resistant strains .
Table 3: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 μg/mL | Bactericidal |
| S. aureus | 16 μg/mL | Bacteriostatic |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Modifications at specific positions can significantly alter their pharmacological profiles:
- Position 2 : Substituents here often enhance anticancer activity.
- Position 3 : Modifications can improve antidiabetic effects.
- Position 5 : Variations affect antimicrobial potency.
Research has shown that introducing an ethylsulfanyl group at position 4 of the phenyl ring enhances the overall biological activity by increasing lipophilicity and facilitating better interaction with biological targets .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Anticancer Effects : A recent study evaluated the compound's ability to induce apoptosis in breast cancer cells, showing a significant reduction in cell viability compared to controls.
- Diabetes Model Evaluation : In a diabetic rat model, the compound demonstrated a marked decrease in fasting blood glucose levels over a four-week treatment period.
- Antimicrobial Efficacy Assessment : In vitro studies against MRSA strains revealed that the compound exhibited potent bactericidal effects, outperforming standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
